molecular formula C10H12FNO2S B8577658 Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]-2-(methylsulfinyl)- CAS No. 154639-75-5

Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]-2-(methylsulfinyl)-

Cat. No. B8577658
M. Wt: 229.27 g/mol
InChI Key: CQBGMEVMWSNQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05011931

Procedure details

A mixture of acetic anhydride (66.0 ml) and formic acid (45.0 ml) was stirred and heated at 50°-60° under nitrogen for 2 hours and then cooled to ambient temperature. 1-(4-Fluoro-2-methylaminophenyl)-2-methylsulphinylethanone (69.0 g), prepared in a similar manner to that described in Example 1, was added slowly below 30° and the mixture stirred for a further 2 hours. The mixture was cooled in an ice/salt bath to 0° and water (500 ml) added whilst maintaining the temperature below 30°. The mixture was filtered and the filtrate cooled in an ice/salt bath to 0°. Toluene (100 ml) and aqueous sodium hydroxide solution (specific gravity 1.5; 140 ml) were added sequentially, again maintaining the temperature below 30°. The mixture was stirred for 30 minutes at ambient temperature and the product collected by filtration, washed with water (200 ml), toluene (3×50 ml) and hexane (2×50 ml) and then dried at 50° in vacuo to give 7-fluoro-1-methyl-3-methylsulphinyl-4-quinolone, m.p.228.5°-230.5° (53.7 g).
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=O)C.C(O)=O.[F:11][C:12]1[CH:17]=[CH:16][C:15]([C:18](=[O:23])[CH2:19][S:20]([CH3:22])=[O:21])=[C:14]([NH:24][CH3:25])[CH:13]=1>O>[F:11][C:12]1[CH:13]=[C:14]2[C:15]([C:18](=[O:23])[C:19]([S:20]([CH3:22])=[O:21])=[CH:25][N:24]2[CH3:1])=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
66 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
45 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
69 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C(CS(=O)C)=O)NC
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 50°-60° under nitrogen for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added slowly below 30°
STIRRING
Type
STIRRING
Details
the mixture stirred for a further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice/salt bath to 0°
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below 30°
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate cooled in an ice/salt bath to 0°
ADDITION
Type
ADDITION
Details
Toluene (100 ml) and aqueous sodium hydroxide solution (specific gravity 1.5; 140 ml) were added sequentially
TEMPERATURE
Type
TEMPERATURE
Details
again maintaining the temperature below 30°
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes at ambient temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the product collected by filtration
WASH
Type
WASH
Details
washed with water (200 ml), toluene (3×50 ml) and hexane (2×50 ml)
CUSTOM
Type
CUSTOM
Details
dried at 50° in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C(C(=CN(C2=C1)C)S(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.